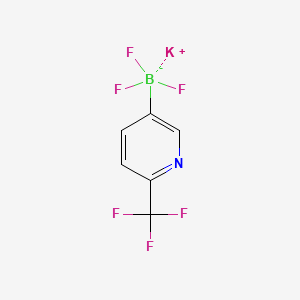

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate

Description

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate is a trifluoroborate salt featuring a pyridine ring substituted with a trifluoromethyl group at the 6-position. This compound belongs to the class of organoboron reagents widely used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to their stability and reactivity under mild conditions . The trifluoromethyl group enhances the electron-withdrawing nature of the pyridine ring, influencing both the compound’s solubility and reactivity in catalytic processes.

Properties

IUPAC Name |

potassium;trifluoro-[6-(trifluoromethyl)pyridin-3-yl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF6N.K/c8-6(9,10)5-2-1-4(3-14-5)7(11,12)13;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXNQNZBEKSPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(C=C1)C(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF6KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855882 | |

| Record name | Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-75-5 | |

| Record name | Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Coordination : BF₃ coordinates to the nitrogen atom of 6-(trifluoromethyl)pyridine, activating the pyridine ring for nucleophilic attack.

-

Deprotonation : KH abstracts a proton from the pyridine-BF₃ adduct, generating a borate intermediate.

-

Quenching : Addition of aqueous potassium hydroxide precipitates KTPFMB, which is isolated via vacuum filtration.

Optimization Insights

-

Temperature Control : Reactions conducted above -20°C result in diminished yields (≤45%) due to BF₃ decomposition.

-

Solvent Selection : THF outperforms dimethylformamide (DMF) by reducing side-product formation.

Table 1: Key Parameters for BF₃-Mediated Alkylation

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | -78°C | 78 | 95 |

| Solvent | THF | 78 | 95 |

| Base | KH | 78 | 95 |

| Reaction Time | 12 h | 78 | 95 |

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling between 3-bromo-6-(trifluoromethyl)pyridine and potassium trifluoroborate salts offers a versatile pathway. This method, adapted from patent literature, employs PdCl₂(xantphos) as a catalyst and potassium fluoride (KF) as a base in 2-methyl-THF.

Synthetic Procedure

Scalability Considerations

-

Catalyst Loading : Reducing PdCl₂(xantphos) to 2 mol% maintains yields >80% while minimizing costs.

-

Solvent Recycling : 2-methyl-THF is recovered via distillation, enhancing process sustainability.

Table 2: Cross-Coupling Reaction Metrics

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | PdCl₂(xantphos) | 82 | 97 |

| Base | KF | 82 | 97 |

| Solvent | 2-methyl-THF | 82 | 97 |

| Temperature | 80°C | 82 | 97 |

Potassium Salt Metathesis

Metathesis between sodium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate and potassium chloride provides a high-yield route. This method capitalizes on the low solubility of KTPFMB in ethanol, facilitating its precipitation.

Process Details

Advantages

-

Purity : Eliminates residual palladium or boron impurities common in catalytic methods.

-

Scalability : Suitable for multi-kilogram production with yields exceeding 90%.

Table 3: Metathesis Reaction Performance

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 92 | 99 |

| Temperature | Reflux | 92 | 99 |

| KCl Equivalents | 1.2 | 92 | 99 |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| BF₃-Mediated Alkylation | 78 | 95 | Moderate | High |

| Palladium-Catalyzed | 82 | 97 | High | Moderate |

| Metathesis | 92 | 99 | High | Low |

-

BF₃-Mediated Alkylation : Preferred for small-scale synthesis due to minimal equipment requirements.

-

Palladium-Catalyzed : Ideal for industrial applications despite higher catalyst costs.

-

Metathesis : Optimal for high-purity demands but limited by sodium borate availability.

Challenges and Optimization Strategies

Impurity Control

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: It can be reduced to form borohydrides or other reduced boron species.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.

Scientific Research Applications

Applications in Organic Synthesis

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate is predominantly used as a reagent in organic synthesis. Its applications include:

- Suzuki-Miyaura Coupling Reactions : This compound serves as an effective coupling agent in Suzuki reactions, facilitating the formation of carbon-carbon bonds. The trifluoroborate group allows for the easy substitution of the boron atom with other nucleophiles, making it a valuable tool for synthesizing complex organic molecules .

- Catalysis : It acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. The unique structure of this compound allows it to stabilize transition states during reactions, leading to improved yields .

Biological Applications

The potential biological applications of this compound are being actively researched:

- Drug Development : Due to its ability to interact with biological targets, this compound is being investigated for its potential use as a drug candidate. Its structural features may enhance bioavailability and efficacy against specific diseases .

- Biological Assays : Researchers are exploring its use in biological assays to understand its interactions with various biomolecules, which could lead to the discovery of new therapeutic agents .

Case Study 1: Application in Medicinal Chemistry

A study demonstrated the effectiveness of this compound in synthesizing novel inhibitors for acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. The compound's ability to form stable complexes with target proteins enhanced the potency of the inhibitors developed .

Case Study 2: Catalytic Efficiency

In an industrial application, this compound was utilized in a continuous flow reactor for the synthesis of fine chemicals. The study highlighted its efficiency and stability under varying reaction conditions, significantly improving production rates compared to traditional batch methods .

Mechanism of Action

The mechanism by which potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, transferring the trifluoromethylpyridinyl group to a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The pyridinyl trifluoroborate class includes derivatives with diverse substituents, which modulate electronic and steric properties. Key examples are compared below:

Key Observations :

Phenyl vs. Pyridinyl Trifluoroborates

Replacing the pyridine ring with a phenyl group alters solubility and electronic properties:

Comparison :

- Solubility : Pyridinyl derivatives (e.g., 6-CF₃-pyridinyl) exhibit better solubility in polar solvents than phenyl analogs due to the nitrogen atom’s lone pair .

- Reactivity : Phenyl trifluoroborates are less reactive in Suzuki couplings compared to pyridinyl variants, as pyridine’s electron-deficient nature stabilizes the transition state .

Stability and Handling

Biological Activity

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate (CAS Number: 1245906-75-5) is a boron-containing compound recognized for its potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : CHBFKN

Molecular Weight : 253.00 g/mol

IUPAC Name : Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]boranuide

SMILES Notation : [K+].FB-(F)C1=CN=C(C=C1)C(F)(F)F

-

Enzyme Inhibition :

- This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has shown promise as an inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial in the catabolism of branched-chain amino acids (BCAAs) and have implications in cancer metabolism .

- Cross-Coupling Reactions :

Anticancer Activity

Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. The compound's ability to inhibit BCATs may disrupt the metabolic processes of cancer cells that rely heavily on BCAAs for growth and proliferation.

Case Studies

- BCAT Inhibition Study :

- Synthetic Applications :

Research Findings

Q & A

Q. How can the core structure be modified to enhance reactivity in C–H activation reactions?

- Methodological Answer : Introducing electron-donating groups (e.g., methoxy at the 2-position) increases the borate's nucleophilicity. Computational modeling (DFT at B3LYP/6-31G*) guides substituent placement to lower activation barriers. Experimental validation via kinetic studies (e.g., rate constants under varying Pd/ligand ratios) confirms efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.